4-Amino-3-chloropyridine-2-carbaldehyde
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Overview
Description
4-Amino-3-chloropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and an aldehyde group (-CHO) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloropyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the chlorination of 4-aminopyridine followed by formylation to introduce the aldehyde group . The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) for chlorination and formylating agents like N,N-dimethylformamide (DMF) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloropyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are commonly used.
Condensation Reactions: Reagents such as aniline or phenylhydrazine in the presence of acidic or basic catalysts are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Condensation Reactions: Schiff bases or hydrazones with potential biological activities.
Oxidation and Reduction: Carboxylic acids or alcohols derived from the aldehyde group.
Scientific Research Applications
4-Amino-3-chloropyridine-2-carbaldehyde has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-3-chloropyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The chlorine atom may also contribute to the compound’s reactivity and binding affinity . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Lacks the aldehyde group, making it less reactive in certain condensation reactions.
3-Amino-2-chloropyridine: Differs in the position of the amino group, affecting its chemical behavior and reactivity.
4-Amino-3-bromopyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and applications.
Uniqueness
4-Amino-3-chloropyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications . The presence of both amino and aldehyde groups allows for diverse chemical modifications, making it a valuable intermediate in various research fields .
Properties
Molecular Formula |
C6H5ClN2O |
---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
4-amino-3-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-6-4(8)1-2-9-5(6)3-10/h1-3H,(H2,8,9) |
InChI Key |
WEWMDABHUWKNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)C=O |
Origin of Product |
United States |
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